![molecular formula C31H60NaO8P B15285937 sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)
sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt: is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the use of protective groups to ensure selective esterification and phosphorylation at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes, often using automated systems to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases.
Esterification: Involves the use of alcohols and acid catalysts.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces glycerol and myristic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model system for studying lipid interactions and membrane dynamics.
Biology: Employed in the study of bacterial membrane structures and functions.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of liposomes and other lipid-based delivery systems.
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, mimicking the natural phospholipids found in bacterial membranes. This integration affects membrane fluidity and permeability, influencing various cellular processes. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
Comparison: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is unique due to its specific fatty acid composition (myristic acid) and its anionic nature. This makes it particularly useful for mimicking gram-positive bacterial membranes, whereas other similar compounds may have different fatty acid chains or functional groups, leading to variations in their physical and chemical properties .
Properties
Molecular Formula |
C31H60NaO8P |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
sodium;2,3-di(tetradecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1 |
InChI Key |
UBSPGYHFNIKQIP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


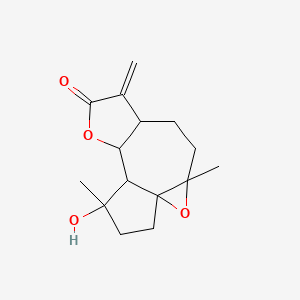
![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
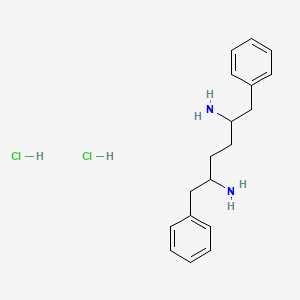
![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)


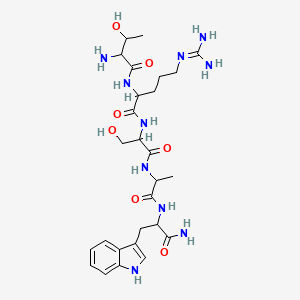
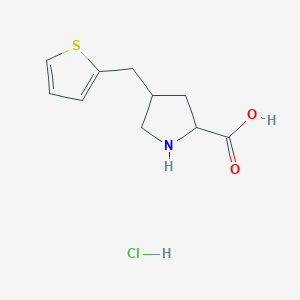
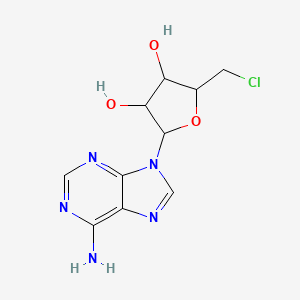
![3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B15285929.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
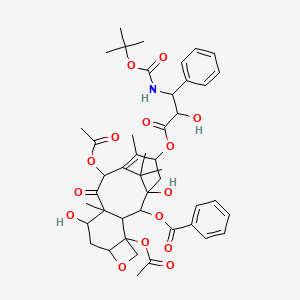
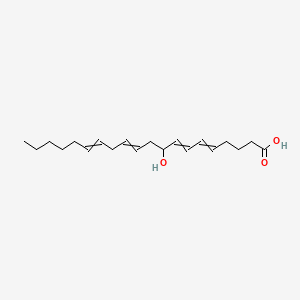
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
